2-Acetamido-5-fluorobenzoic acid
Overview
Description
2-Acetamido-5-fluorobenzoic acid is a chemical compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by an acetamido group. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetamido-5-fluorobenzoic acid can be synthesized through several methods. One common route involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then subjected to nitration, reduction, and hydrolysis to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The acetamido group can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2-amino-5-fluorobenzoic acid and acetic acid.
Scientific Research Applications
2-Acetamido-5-fluorobenzoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-acetamido-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 2-Acetamido-5-chlorobenzoic acid
- 2-Acetamido-5-bromobenzoic acid
- 2-Acetamido-5-iodobenzoic acid
Comparison: 2-Acetamido-5-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding interactions, making it a valuable tool in research and development .
Properties
IUPAC Name |
2-acetamido-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHDURZULPJHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370973 | |
Record name | 2-acetamido-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49579-56-8 | |
Record name | 2-acetamido-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 49579-56-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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